molecular formula C25H21N3O2 B11552501 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11552501
M. Wt: 395.5 g/mol
InChI Key: SZBDFUIUDSYIPT-CVKSISIWSA-N
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Description

1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound known for its unique structural properties. This compound features an anthracene moiety, a hydrazinecarbonyl group, and a dimethylphenyl formamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and N-(2,6-dimethylphenyl)hydrazinecarboxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the hydrazinecarbonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, where electrophilic or nucleophilic substitution can occur. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE exerts its effects involves its interaction with specific molecular targets. The anthracene moiety allows for π-π stacking interactions, while the hydrazinecarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE include:

    1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(1-PHENYLETHYL)FORMAMIDE: This compound features a phenylethyl group instead of a dimethylphenyl group, leading to different chemical and biological properties.

    1-{N’-[(1Z)-ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIETHYLPHENYL)FORMAMIDE: The presence of diethyl groups instead of dimethyl groups alters the compound’s reactivity and interactions with other molecules.

The uniqueness of 1-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,6-dimethylphenyl)oxamide

InChI

InChI=1S/C25H21N3O2/c1-16-8-7-9-17(2)23(16)27-24(29)25(30)28-26-15-22-20-12-5-3-10-18(20)14-19-11-4-6-13-21(19)22/h3-15H,1-2H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

SZBDFUIUDSYIPT-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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